Diethyl (4-Fluorobenzyl)phosphonate serves as a valuable building block in organic synthesis due to the presence of the (4-fluorobenzyl) and phosphonate functional groups. The fluorine atom offers unique reactivity and can be readily substituted with other functional groups, allowing the creation of diverse molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science [].
Here are some examples of its use in synthesis:
The phosphonate group in Diethyl (4-Fluorobenzyl)phosphonate can be utilized for the development of novel catalysts. By modifying the structure of the molecule, researchers can tailor its properties to achieve specific catalytic activities.
For instance, studies have explored the use of Diethyl (4-Fluorobenzyl)phosphonate derivatives as catalysts for various reactions, including:
Diethyl (4-Fluorobenzyl)phosphonate is classified as an organophosphorus compound. Its structure features a phosphorus atom bonded to two ethyl groups and one 4-fluorobenzyl group, which contributes to its unique properties. The presence of the fluorine atom enhances its reactivity and potential applications in medicinal chemistry and other fields .
The chemical behavior of Diethyl (4-Fluorobenzyl)phosphonate includes typical reactions associated with phosphonates, such as hydrolysis, nucleophilic substitution, and coupling reactions. For example, it can undergo hydrolysis in the presence of water to form diethyl phosphonate and 4-fluorobenzyl alcohol. Additionally, it can participate in reactions with amines or alcohols to form corresponding phosphonamidates or phosphonates .
Diethyl (4-Fluorobenzyl)phosphonate exhibits significant biological activity, particularly in the context of drug development. Its structural features allow it to interact with various biological targets, potentially leading to effects on enzyme inhibition or modulation of biochemical pathways. Research indicates that compounds with similar structures may have applications in treating diseases such as cancer or neurodegenerative disorders due to their ability to influence cellular signaling pathways .
The synthesis of Diethyl (4-Fluorobenzyl)phosphonate typically involves the reaction of 4-fluorobenzyl chloride with diethyl phosphite under basic conditions. This method allows for the efficient formation of the desired phosphonate ester. Alternative methods may include variations in reaction conditions or the use of different solvents to optimize yield and purity .
This compound has various applications across different fields:
Its unique structure makes it valuable for further research into its efficacy and safety in these applications .
Interaction studies involving Diethyl (4-Fluorobenzyl)phosphonate often focus on its binding affinity to biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, investigations into its inhibitory effects on certain enzymes may reveal insights into its role as a pharmacological agent .
Diethyl (4-Fluorobenzyl)phosphonate can be compared with several similar compounds based on their structural and functional characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl phenylphosphonate | C₁₁H₁₅O₄P | Lacks fluorine; used in similar applications |
Diethyl (3-fluorobenzyl)phosphonate | C₁₁H₁₆F O₃P | Different fluorine position; alters reactivity |
Diethyl (2-fluorobenzyl)phosphonate | C₁₁H₁₆F O₃P | Similar structure; potential for different biological activity |
These compounds share similarities in their phosphonate structure but differ in their substituent groups, which can significantly influence their reactivity and biological properties .
Organophosphorus chemistry emerged in the early 19th century with pioneering work by Jean-Louis Lassaigne, who synthesized phosphoric acid esters through alcohol-phosphoric acid reactions. The field advanced significantly with Alexander Arbuzov and August Michaelis, who developed the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries, enabling efficient C–P bond formation via nucleophilic displacement of alkyl halides by phosphites. This reaction became foundational for synthesizing phosphonates, including fluorinated derivatives. By the mid-20th century, organophosphorus compounds gained prominence in agrochemicals and pharmaceuticals, driven by their structural versatility and bioisosteric potential.
Fluorinated phosphonates are critical phosphate mimics due to their hydrolytic stability and ability to modulate enzyme interactions. The substitution of labile phosphate ester oxygens with monofluoro- or difluoromethylene groups enhances metabolic stability, making these compounds invaluable in drug design. For example, fluorinated nucleoside phosphonates exhibit antiviral and anticancer properties by inhibiting nucleotide-processing enzymes. The electronic effects of fluorine also improve binding affinity to biological targets, as seen in inhibitors of HIV protease and phospholipase C.
Diethyl (4-fluorobenzyl)phosphonate (CAS 63909-58-0) is a fluorinated phosphonate ester with the formula C₁₁H₁₆FO₃P and molecular weight 246.22 g/mol. Its structure features a 4-fluorobenzyl group linked to a diethyl phosphonate moiety, enabling applications in:
Recent studies highlight its role in visible-light-mediated cyclization and late-stage radiofluorination, underscoring its adaptability in modern synthetic workflows.
The synthesis and functionalization of diethyl (4-fluorobenzyl)phosphonate are guided by two key paradigms:
Diethyl (4-Fluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆FO₃P and a molecular weight of 246.22 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service Registry Number 63909-58-0 and is catalogued with the MDL Number MFCD06795966 [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is diethyl [(4-fluorophenyl)methyl]phosphonate [2].
The molecular structure consists of a central phosphorus atom in the pentavalent oxidation state, forming a tetrahedral coordination geometry [1] [2]. The phosphorus center is bonded to three oxygen atoms and one carbon atom from the 4-fluorobenzyl group [2] [3]. Two of the oxygen atoms are part of ethyl ester groups, while the third oxygen forms a phosphoryl double bond [1] [2]. The 4-fluorobenzyl substituent is connected to the phosphorus center through a methylene bridge, with the fluorine atom positioned at the para position of the benzene ring [2] [3].
The canonical Simplified Molecular Input Line Entry System representation is CCOP(=O)(CC1=CC=C(F)C=C1)OCC, which clearly illustrates the connectivity pattern within the molecule [2] [3]. The International Chemical Identifier Key is FIYRZOAUPPNGAO-UHFFFAOYSA-N, providing a unique identifier for this specific chemical structure [2] [3]. The PubChem Compound Identifier is 11064685, facilitating database searches and cross-referencing [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₆FO₃P | [1] [2] |
Molecular Weight | 246.22 g/mol | [1] [2] |
Physical State (20°C) | Liquid | [1] |
Appearance | Colorless to almost colorless clear liquid | [1] |
Density | 1.16 g/cm³ | [1] [4] |
Boiling Point | 150°C at 6 mmHg | [1] [3] [4] |
Flash Point | >110°C | [5] |
Refractive Index | 1.476-1.48 | [4] |
Exact Mass | 246.08200 | [4] |
Polar Surface Area | 45.34 Ų | [4] |
Partition Coefficient (LogP) | 3.59180 | [4] |
Diethyl (4-Fluorobenzyl)phosphonate exists as a colorless to almost colorless clear liquid at room temperature with a density of 1.16 grams per cubic centimeter [1] [4]. The compound exhibits a boiling point of 150 degrees Celsius under reduced pressure conditions of 6 millimeters of mercury [1] [3] [4]. The flash point exceeds 110 degrees Celsius, indicating relatively low volatility under standard conditions [5].
The refractive index ranges from 1.476 to 1.48, reflecting the compound's optical properties [4]. The exact mass determination yields 246.08200 atomic mass units, providing precise molecular weight information for analytical applications [4]. The polar surface area of 45.34 square angstroms indicates moderate polarity, while the partition coefficient (LogP) value of 3.59180 suggests favorable lipophilicity characteristics [4].
Commercial preparations typically achieve purities exceeding 98.0 percent as determined by gas chromatography analysis [1] [2]. The compound requires storage at room temperature, with recommendations for cool and dark conditions below 15 degrees Celsius to maintain stability [1].
Diethyl (4-Fluorobenzyl)phosphonate contains a phosphorus center in a tetrahedral coordination environment, which theoretically could exhibit chirality if all four substituents were different [6] [7]. However, the presence of two identical ethyl ester groups eliminates the possibility of phosphorus-centered chirality in this particular compound [2] [3]. The molecule does not possess any stereogenic centers, making it achiral in nature [2] [3].
The molecular geometry around the phosphorus atom exhibits a distorted tetrahedral arrangement due to the different electronic and steric demands of the substituents [8]. Crystal structure analyses of related phosphonate compounds indicate that bond angles deviate from the ideal tetrahedral angle of 109.5 degrees [8]. The oxygen-phosphorus-oxygen bond angles in similar phosphonate structures typically range from 103 to 116 degrees, with larger angles observed between the doubly bonded oxygen and the ester oxygens [8].
The 4-fluorobenzyl group can adopt various rotational conformations around the carbon-phosphorus bond, resulting in conformational flexibility [6]. Computational studies on related phosphonate compounds suggest that the preferred conformation minimizes steric interactions while maintaining optimal orbital overlap [6] [7]. The para-fluorine substitution on the benzene ring does not introduce additional stereochemical complexity but influences the electronic distribution within the aromatic system [2] [3].
While specific crystallographic data for Diethyl (4-Fluorobenzyl)phosphonate has not been extensively published, structural insights can be derived from related phosphonate compounds that have undergone X-ray crystallographic analysis [8] [9]. Crystal structures of similar organophosphorus compounds reveal characteristic bond lengths and angles that provide valuable structural information [8] [9].
In related phosphonate structures, the phosphorus-carbon bond length typically measures approximately 1.807 angstroms, which is similar to values found in other phosphonate esters [8]. This bond length is slightly shorter than the standard phosphorus-carbon single bond length of 1.850 angstroms, indicating some degree of multiple bond character [8]. The phosphorus-oxygen bond lengths vary depending on whether the oxygen is part of a phosphoryl group or an ester linkage [8] [9].
Crystallographic studies of analogous compounds demonstrate that the phosphorus atom exhibits a distorted tetrahedral configuration with bond angles deviating from the ideal geometry [8] [9]. The distortion arises from the different electronic and steric requirements of the substituents attached to the phosphorus center [8]. The crystal packing patterns in related phosphonate compounds are influenced by intermolecular interactions, including hydrogen bonding and van der Waals forces [8] [9].
Nuclear magnetic resonance spectroscopy serves as a primary method for structural confirmation of Diethyl (4-Fluorobenzyl)phosphonate [1] [2]. The phosphorus-31 nuclear magnetic resonance spectrum provides characteristic chemical shifts that confirm the phosphonate structure [10] [11]. Proton nuclear magnetic resonance spectroscopy reveals the expected multipicity patterns for the ethyl ester groups and the characteristic signals for the fluorobenzyl substituent [2] [12].
The electronic structure of Diethyl (4-Fluorobenzyl)phosphonate reflects the characteristic properties of organophosphorus compounds with aromatic substituents [13] [14] [15]. The phosphorus center in the pentavalent oxidation state exhibits a filled valence shell with tetrahedral hybridization, resulting in four sigma bonds to the surrounding atoms [13] [14]. The phosphoryl oxygen forms a strong double bond with phosphorus, involving both sigma and pi components [13] [14].
Density functional theory calculations on related phosphonate compounds indicate that the highest occupied molecular orbital energy levels are typically influenced by the aromatic substituents and the phosphorus-oxygen bonding interactions [16] [17] [18]. The lowest unoccupied molecular orbital energy levels reflect the electron-accepting character of the phosphoryl group and the aromatic system [16] [17] [18]. The energy gap between these frontier molecular orbitals determines the electronic excitation properties and reactivity patterns [16] [17] [18].
The fluorine substituent on the benzene ring significantly affects the electronic distribution within the aromatic system [18]. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring through inductive effects [18]. This electron withdrawal influences the overall molecular dipole moment and affects intermolecular interactions [18]. The para-substitution pattern ensures that the electronic effects are transmitted through the aromatic system to the methylene bridge connecting to the phosphorus center [18].
Molecular orbital theory calculations suggest that the phosphorus-carbon bond exhibits partial ionic character due to the electronegativity difference between phosphorus and carbon [19] [15]. The phosphoryl oxygen participates in resonance interactions with the phosphorus center, contributing to the stability of the phosphonate ester linkage [19] [15]. The electronic distribution within the molecule influences its chemical reactivity, particularly towards nucleophilic and electrophilic species [19] [15].
The proton nuclear magnetic resonance spectrum of diethyl (4-fluorobenzyl)phosphonate exhibits characteristic resonances that provide definitive structural confirmation [1] [2]. The aromatic proton region displays signals between 7.0-7.3 ppm, appearing as a complex multiplet due to both fluorine-hydrogen coupling and aromatic ring coupling patterns [3] [4]. The para-substituted fluorobenzyl moiety generates a characteristic AB system with coupling constants of approximately 8-10 Hz for ortho-proton interactions [5] [6].
The benzyl methylene protons represent the most diagnostic feature in the spectrum, appearing as a doublet at 3.0-3.2 ppm with a large phosphorus-proton coupling constant of approximately 21 Hz [1] [7] [8]. This substantial coupling arises from the two-bond interaction between the phosphorus nucleus and the benzylic protons, confirming the direct connection between the phosphonate group and the aromatic ring system [4] [9].
The ethyl ester groups contribute characteristic patterns in the aliphatic region. The ethoxy methylene protons appear as a quartet between 4.1-4.3 ppm due to coupling with the adjacent methyl groups, while the methyl protons generate a triplet at 1.2-1.4 ppm [1] [2] [4]. These resonances exhibit small phosphorus coupling constants of 6-8 Hz, consistent with three-bond P-O-C-H interactions [10].
Integration ratios confirm the molecular structure, with the aromatic protons integrating for 4H, the benzyl methylene for 2H, the ethoxy methylenes for 4H, and the ethyl methyls for 6H, totaling 16 protons in agreement with the molecular formula C₁₁H₁₆FO₃P [1] [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment of diethyl (4-fluorobenzyl)phosphonate [11] [10]. The aromatic carbon region spans 110-165 ppm, with the fluorine-bearing carbon appearing as a doublet at 160-165 ppm exhibiting a large one-bond carbon-fluorine coupling constant of approximately 245 Hz [5] [10]. The remaining aromatic carbons display characteristic coupling patterns, with ortho-carbons to fluorine showing coupling constants of 20-25 Hz and meta-carbons exhibiting smaller couplings of 3-5 Hz [12] [13].
The benzyl carbon appears as a doublet at 33-35 ppm with a substantial one-bond phosphorus-carbon coupling constant of approximately 140 Hz [7] [11] [4]. This large coupling constant definitively establishes the direct P-C bond and serves as a diagnostic feature for benzylphosphonate compounds [9].
The ethyl ester carbons exhibit characteristic resonances with the methylene carbons appearing at 62-64 ppm as doublets with small phosphorus coupling constants of 6-7 Hz [10]. The methyl carbons resonate at 16-17 ppm, also showing small three-bond P-O-C-C coupling of approximately 5 Hz [11] [14].
Multiplicities and coupling patterns in the carbon spectrum provide valuable structural information. Carbons directly bonded to phosphorus show large coupling constants exceeding 100 Hz, while those separated by two or three bonds exhibit progressively smaller couplings [15] [10]. The fluorine coupling patterns in the aromatic region confirm the para-substitution pattern and provide information about the electronic effects of the fluorine substituent [12] [13].
Phosphorus-31 nuclear magnetic resonance spectroscopy represents the most definitive technique for phosphonate characterization due to the 100% natural abundance and favorable nuclear properties of the phosphorus-31 nucleus [16] [17]. Diethyl (4-fluorobenzyl)phosphonate exhibits a characteristic signal in the range of 25-28 ppm, typical for trisubstituted phosphonates [16] [18].
The chemical shift position reflects the electronic environment around the phosphorus center. The presence of the electron-withdrawing fluorobenzyl group causes a slight downfield shift compared to simple alkyl phosphonates, which typically resonate around 20-25 ppm [17] [19]. This shift provides information about the electronic effects transmitted through the benzyl carbon to the phosphorus center [18].
Coupling patterns in the phosphorus spectrum arise from interactions with nearby protons and carbons. While routine phosphorus spectra are typically recorded with proton decoupling, coupled spectra reveal large one-bond P-H couplings to the benzyl protons and smaller couplings to the ethyl protons [16] [19]. These coupling constants serve as diagnostic tools for structural confirmation and can differentiate between various phosphonate isomers [17].
The line width and multiplicity of the phosphorus signal provide additional structural information. Sharp, well-defined signals indicate a rigid molecular structure, while broadened signals may suggest conformational exchange or dynamic processes [16]. Temperature-dependent studies can reveal information about molecular motion and conformational preferences [18].
Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for detecting and characterizing fluorinated organic compounds due to the high gyromagnetic ratio and 100% natural abundance of fluorine-19 [12] [13]. Diethyl (4-fluorobenzyl)phosphonate exhibits a characteristic signal in the range of -110 to -115 ppm relative to trichlorofluoromethane [6] [20] [21].
The chemical shift position of fluorine in para-fluorobenzyl compounds is influenced by the electronic environment of the aromatic ring. The presence of the electron-withdrawing phosphonate group through the methylene linkage causes a slight upfield shift compared to simple fluorobenzenes, which typically resonate around -113 ppm [12] [6]. This shift provides information about electronic transmission through the aromatic ring system [13].
Coupling patterns in fluorine NMR arise primarily from interactions with aromatic protons. The para-fluorine exhibits characteristic coupling with the ortho-protons of approximately 8-10 Hz, while meta-proton couplings are typically 4-6 Hz [3] [6]. These coupling constants are diagnostic for the substitution pattern and can confirm the para-position of the fluorine substituent [20].
Solvent effects significantly influence fluorine chemical shifts, with variations of up to 2 ppm observed between different solvents [13]. Temperature effects are generally smaller but can provide information about molecular dynamics and conformational preferences [22]. The fluorine signal serves as an excellent probe for studying intermolecular interactions and environmental effects [12] [23].
The phosphoryl (P=O) stretching vibration represents the most characteristic and intense absorption in the infrared spectrum of diethyl (4-fluorobenzyl)phosphonate [24] [25] [26]. This fundamental vibration appears as a strong, sharp band between 1200-1260 cm⁻¹, serving as a diagnostic marker for phosphonate compounds [27] [28].
The frequency position of the P=O stretch is influenced by several factors including the electronic properties of substituents and intermolecular interactions [24] [29]. The presence of the electron-withdrawing fluorobenzyl group causes a slight increase in frequency compared to simple alkyl phosphonates, reflecting the increased double-bond character of the P=O bond [25] [26]. This frequency shift provides information about the electronic effects transmitted through the molecular framework [30].
Band intensity and shape characteristics provide additional structural information. The P=O stretching band typically exhibits very high intensity due to the large dipole moment change associated with this vibration [27] [28]. The band shape is generally symmetric and sharp, indicating a well-defined vibrational mode without significant coupling to other molecular vibrations [24].
Environmental effects on the P=O stretching frequency can provide insights into intermolecular interactions and solid-state packing [25] [30]. Hydrogen bonding interactions can cause frequency shifts and band broadening, while crystal packing effects may result in band splitting or asymmetry [27]. Temperature-dependent studies reveal information about molecular motion and phase transitions [24].
The fluorinated aromatic ring system contributes several characteristic absorption bands to the infrared spectrum, providing information about the electronic structure and substitution pattern [25] [31] [32]. These vibrational modes are sensitive to the electronic effects of both the fluorine substituent and the benzyl linkage to the phosphonate group [33].
C-F stretching vibrations appear in the region of 1220-1260 cm⁻¹ as medium-intensity bands [32] [33]. The frequency position is influenced by the aromatic ring environment and can provide information about the electronic effects of other substituents [31]. In para-fluorobenzyl compounds, the C-F stretch typically appears as a single, well-defined band reflecting the symmetric environment around the fluorine atom [25].
Aromatic C-H stretching modes occur between 3050-3100 cm⁻¹ and provide information about the aromatic ring system [31] [32]. These vibrations are typically medium intensity and may show splitting due to the different electronic environments of the aromatic protons [33]. The presence of the electron-withdrawing fluorine substituent causes slight frequency shifts compared to unsubstituted benzene derivatives [31].
Ring breathing and skeletal vibrations appear in the fingerprint region between 800-1600 cm⁻¹ [32] [34]. These modes are characteristic of the substitution pattern and provide diagnostic information for structural identification [31]. The para-disubstituted pattern generates characteristic bands around 800-900 cm⁻¹ that can distinguish this isomer from ortho- and meta-substituted analogs [33].
C-F bending modes appear in the lower frequency region around 500-600 cm⁻¹ [32]. These vibrations are typically medium intensity and provide additional confirmation of the fluorine substitution [33]. The bending modes are sensitive to the molecular environment and can provide information about conformational preferences and intermolecular interactions [31].
Mass spectrometric analysis of diethyl (4-fluorobenzyl)phosphonate reveals characteristic fragmentation pathways that provide definitive structural confirmation and molecular weight determination [35] [36] [37]. The molecular ion peak appears at m/z 246, corresponding to the molecular formula C₁₁H₁₆FO₃P [38] [39].
Primary fragmentation pathways involve the loss of ethyl groups from the phosphonate ester functionality [37] [40]. The base peak typically appears at m/z 123, corresponding to the 4-fluorobenzyl cation (C₇H₆F⁺), formed by cleavage of the P-C bond [41]. This fragmentation pattern is characteristic of benzylphosphonate compounds and provides diagnostic information for structural identification [35].
Secondary fragmentation involves the loss of phosphate-containing fragments. Common neutral losses include HPO₃ (80 Da) and H₃PO₄ (98 Da), generating fragment ions that retain the organic portion of the molecule [36] [41]. These fragmentations are facilitated by the lability of the phosphate group under collision-induced dissociation conditions [35].
Phosphonate-specific fragmentations generate characteristic ions at m/z 63 (PO₂⁻) and m/z 79 (PO₃⁻), which serve as diagnostic markers for phosphonate compounds [41]. Unlike phosphorylated compounds, phosphonates preferentially fragment to give the m/z 63 ion, providing a method for distinguishing between these compound classes [41].
Fluorine-containing fragments provide additional structural information. The presence of fluorine can be confirmed by characteristic isotope patterns and specific fragmentation pathways involving fluorine-containing ions [37]. Mass accuracy measurements using high-resolution mass spectrometry can provide elemental composition confirmation with sub-ppm accuracy [40].
Crystallographic analysis of diethyl (4-fluorobenzyl)phosphonate provides definitive three-dimensional structural information including bond lengths, bond angles, and intermolecular interactions [42] [43] [9]. Single-crystal X-ray diffraction represents the gold standard for structural characterization of organophosphorus compounds [44] [45].
Molecular geometry analysis reveals the tetrahedral coordination around the phosphorus center with characteristic bond lengths and angles [9] [46]. The P=O bond length typically measures 1.46-1.48 Å, significantly shorter than the P-O single bonds to the ethyl groups (1.54-1.56 Å) [46] [47]. The P-C bond to the benzyl carbon measures approximately 1.78-1.80 Å, consistent with typical phosphorus-carbon single bonds [9].
Bond angles around the phosphorus center deviate from ideal tetrahedral geometry due to the double-bond character of the P=O bond [46] [48]. The O=P-C angle is typically larger (112-115°) than the other bond angles (103-110°), reflecting the electronic structure of the phosphonate group [9] [47]. These geometric parameters provide insights into the electronic distribution and bonding character [46].
Intermolecular interactions in the crystal structure reveal important information about molecular recognition and self-assembly [45] [47]. Hydrogen bonding interactions involving the phosphonate oxygen atoms and aromatic C-H groups create extended networks that influence physical properties [46] [49]. The fluorine substituent may participate in C-H···F interactions that contribute to crystal packing stability [44].
Crystal packing analysis provides information about molecular orientation and intermolecular forces [47] [49]. The relative orientation of molecules in the crystal lattice can influence spectroscopic properties and provide insights into intermolecular electronic interactions [9] [45]. Thermal motion parameters reveal information about molecular flexibility and dynamic behavior in the solid state [46].
Computational methods provide powerful tools for predicting and interpreting the spectroscopic properties of diethyl (4-fluorobenzyl)phosphonate, offering insights that complement experimental observations [50] [51] [52]. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide reliable predictions of molecular geometry, vibrational frequencies, and electronic properties [50] [53] [54].
Geometry optimization calculations predict the most stable molecular conformation and provide theoretical bond lengths and angles for comparison with experimental X-ray data [51] [52]. The calculated P=O bond length (1.465 Å) agrees well with experimental values, validating the computational approach [9]. Conformational analysis reveals information about rotational barriers and preferred molecular orientations [53] [55].
Vibrational frequency calculations provide predicted infrared and Raman spectra that can be directly compared with experimental results [56] [57] [58]. The calculated P=O stretching frequency typically requires scaling (factor ~0.96) to match experimental values, but relative frequency differences are accurately predicted [55]. Normal mode analysis reveals the atomic displacements associated with each vibrational mode [56].
NMR chemical shift predictions using gauge-independent atomic orbital (GIAO) methods provide theoretical values that can be compared with experimental spectra [51] [52]. The calculated ¹³C and ³¹P chemical shifts generally agree within 2-5 ppm of experimental values, providing confidence in structural assignments [53]. Coupling constant calculations help interpret complex splitting patterns [59].
Electronic structure analysis reveals information about charge distribution, orbital interactions, and electronic effects [50] [53]. Natural bond orbital (NBO) analysis provides insights into bonding character and electron delocalization [56] [54]. Time-dependent DFT (TD-DFT) calculations can predict UV-visible absorption spectra and electronic transition energies [52].